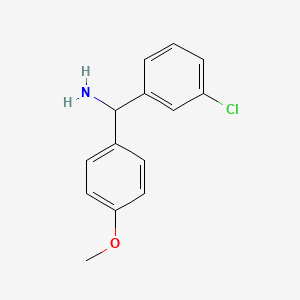
(3-Chlorophenyl)(4-methoxyphenyl)methanamine
Descripción general
Descripción
(3-Chlorophenyl)(4-methoxyphenyl)methanamine, also known as 3C-P, is a psychoactive substance that belongs to the phenethylamine class. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. 3C-P is structurally similar to other psychoactive substances such as mescaline and amphetamine. It has gained attention in recent years due to its potential therapeutic applications and its use as a research tool in neuroscience.
Mecanismo De Acción
The exact mechanism of action of (3-Chlorophenyl)(4-methoxyphenyl)methanamine is not fully understood, but it is believed to act as a partial agonist at serotonin and dopamine receptors. This results in increased neurotransmitter release and altered signaling pathways in the brain. This compound has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception. It has also been shown to have moderate affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the dose and route of administration. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors. It has also been shown to produce changes in brain activity and neurotransmitter release. In humans, the effects of this compound are not well documented, but anecdotal reports suggest that it produces psychedelic effects similar to other phenethylamines such as mescaline and 2C-B.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-Chlorophenyl)(4-methoxyphenyl)methanamine in lab experiments is its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these receptors in the brain. Additionally, this compound has a longer duration of action compared to other phenethylamines, which allows for longer experimental sessions. However, one limitation of using this compound is its potential for toxicity, which may limit its use in certain experiments. Additionally, the synthesis of this compound is challenging and requires expertise in organic chemistry, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on (3-Chlorophenyl)(4-methoxyphenyl)methanamine. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on neurotransmitter release and signaling pathways in the brain. Finally, the development of new synthetic methods for this compound may increase its availability for research purposes and facilitate further studies on its effects and potential applications.
Aplicaciones Científicas De Investigación
(3-Chlorophenyl)(4-methoxyphenyl)methanamine has been used as a research tool in neuroscience to study the structure and function of the central nervous system. It has been found to bind to serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior. This compound has also been used in studies investigating the role of the serotonergic system in the pathophysiology of psychiatric disorders such as depression and anxiety. Additionally, this compound has been used in studies investigating the effects of psychoactive substances on the brain and behavior.
Propiedades
IUPAC Name |
(3-chlorophenyl)-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXYQFXMPXWJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




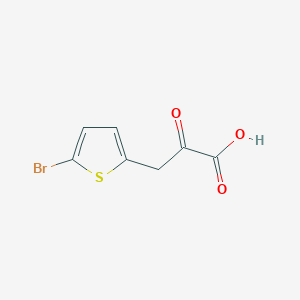
![2-bromo-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B3198993.png)
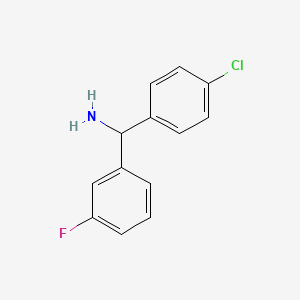


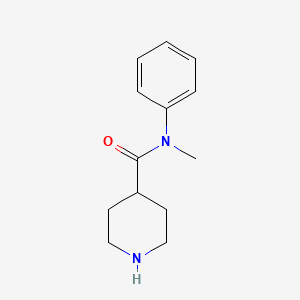
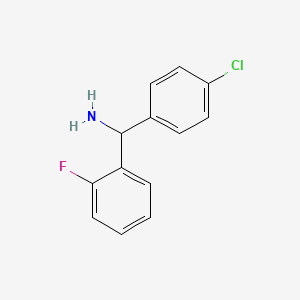
![4-[(Cyclopropylamino)methyl]-3-fluorobenzamide](/img/structure/B3199061.png)
![2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B3199067.png)


![1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide](/img/structure/B3199077.png)
![2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199084.png)